Superior Substrate Affinity for Plant Inositol Monophosphatase Compared to Other Eukaryotic IMPases
In a direct kinetic analysis using a purified recombinant plant enzyme, D/L-Ins(3)P1 was found to be a significantly better substrate for barley inositol monophosphatase (IMPase) than for other characterized eukaryotic IMPases [1]. The enzyme exhibited a markedly lower Michaelis-Menten constant (Km), indicative of a much higher substrate affinity.
| Evidence Dimension | Enzyme-substrate affinity (Km) for inositol monophosphatase |
|---|---|
| Target Compound Data | Km = 9.7 µM for D/L-Ins(3)P1 |
| Comparator Or Baseline | Reported Km values for Ins P1 substrates from other eukaryotic IMPases: 43–330 µM; Reported Km for L-Gal-1P from kiwifruit IMPase: 150 µM. |
| Quantified Difference | The affinity of barley IMPase for D/L-Ins(3)P1 is approximately 4.4- to 34-fold higher (lower Km) compared to the range of affinities reported for other eukaryotic IMPases with their standard substrates. |
| Conditions | Kinetic assays using recombinant barley IMPase enzyme in vitro. |
Why This Matters
This quantitative difference is critical for researchers studying plant inositol metabolism, as it identifies D-myo-Inositol-3-phosphate as the preferred, high-affinity substrate for a key regulatory enzyme, enabling more physiologically relevant enzyme assays and pathway reconstruction.
- [1] Fu, J.; Peterson, K.; Guttieri, M.; Souza, E.; Raboy, V. Barley (Hordeum vulgare L.) inositol monophosphatase: gene structure and enzyme characteristics. Plant Mol. Biol. 2008, 67, 629-642. View Source
